molecular formula C13H20N2O2 B5803999 N-cycloheptyl-3,5-dimethyl-4-isoxazolecarboxamide

N-cycloheptyl-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No. B5803999
M. Wt: 236.31 g/mol
InChI Key: VCUSQBOLARBLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-3,5-dimethyl-4-isoxazolecarboxamide, commonly known as CDX-085, is a synthetic compound that has been studied for its potential as a therapeutic agent. It belongs to the class of isoxazolecarboxamides and has been found to exhibit promising results in scientific research. In

Mechanism of Action

The mechanism of action of CDX-085 is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It may also act by modulating the activity of certain ion channels involved in pain perception.
Biochemical and Physiological Effects:
CDX-085 has been found to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been found to inhibit the growth of cancer cells in vitro. However, its effects on human subjects are not yet fully understood.

Advantages and Limitations for Lab Experiments

CDX-085 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It has also been found to exhibit promising results in various animal models. However, its limitations include the fact that its mechanism of action is not fully understood, and its effects on human subjects are not yet fully understood.

Future Directions

There are several future directions for the study of CDX-085. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to study its effects on human subjects, which may provide valuable insights into its potential as a therapeutic agent. Additionally, CDX-085 may be studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro.

Synthesis Methods

The synthesis of CDX-085 involves the reaction of cycloheptanone with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then treated with phosphorus oxychloride to yield the isoxazole ring. The final step involves the reaction of the isoxazole with dimethylamine in the presence of a palladium catalyst to form CDX-085.

Scientific Research Applications

CDX-085 has been studied for its potential as a therapeutic agent in various scientific research studies. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. It has also been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-cycloheptyl-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9-12(10(2)17-15-9)13(16)14-11-7-5-3-4-6-8-11/h11H,3-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUSQBOLARBLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-3,5-dimethyl-1,2-oxazole-4-carboxamide

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